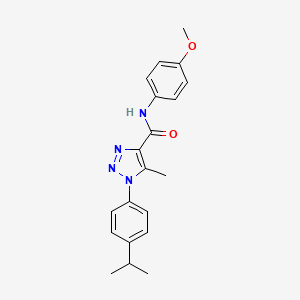

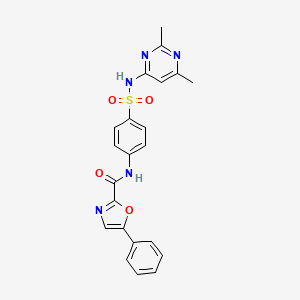

![molecular formula C8H14F3NO2 B2760024 Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1183123-01-4](/img/structure/B2760024.png)

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a chemical compound with the CAS Number: 1183123-01-4 . It has a molecular weight of 213.2 . The compound is solid in physical form and is stored in a refrigerator .

Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl [(2,2,2-trifluoroethyl)amino]acetate . The InChI code for this compound is 1S/C8H14F3NO2/c1-7(2,3)14-6(13)4-12-5-8(9,10)11/h12H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a solid at room temperature . It is stored in a refrigerator .科学的研究の応用

NMR Tagging for High-Molecular-Weight Systems : O-tert-Butyltyrosine, a related compound, has been used as an NMR tag in protein research, owing to its clear and distinct NMR signals. This allows for the observation and assignment of resonances in large protein systems, like the DnaB hexamer, and facilitates the measurement of ligand binding affinities (Chen et al., 2015).

X-Ray Structure and DFT Studies : Research involving the synthesis of triazolyl-indole with alkylsulfanyl analogues, including a tert-butyl variant, has been conducted. This involves analyzing the molecular structure and packing through X-ray diffraction and exploring interactions like hydrogen bonding and donor-acceptor interactions (Boraei et al., 2021).

Acetate Alkylation with Primary Alcohols : A study demonstrated the alkylation of acetates, like tert-butyl acetate, with primary alcohols. This method provides a direct route to important carboxylates in organic and industrial chemistry (Iuchi et al., 2010).

Quantitative Determination in Amino Acid and Peptide Derivatives : The tert-butyloxycarbonyl group has been quantitatively analyzed in N-blocked amino acids and peptides, demonstrating its utility in the field of peptide chemistry (Ehrlich-Rogozinski, 1974).

Synthesis of Tri- and Tetrasubstituted Furans : Research involving the synthesis of substituted furans through alkylation of tert-butyl acetoacetate highlights its role in producing complex organic compounds (Stauffer & Neier, 2000).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 2-(2,2,2-trifluoroethylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)4-12-5-8(9,10)11/h12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTAWWMBAQECIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

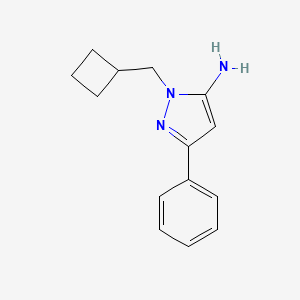

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2759942.png)

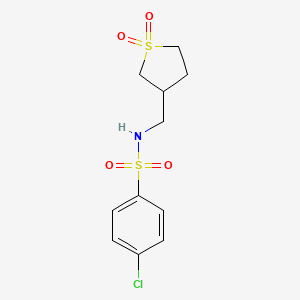

![5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759948.png)

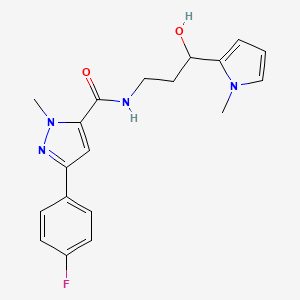

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2759952.png)

![1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2759953.png)

![[(2R,4S)-2-Methyloxan-4-yl]methanol](/img/structure/B2759955.png)

![N-(2,3-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2759958.png)

![3-Iodo-1,4,5,6-tetrahydrocyclopenta[C]pyrazole](/img/structure/B2759961.png)

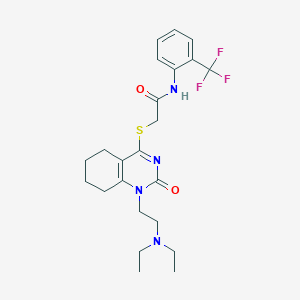

![N-(2-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2759964.png)